1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-
CAS No.: 38705-10-1
Cat. No.: VC19657474
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38705-10-1 |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane |
| Standard InChI | InChI=1S/C8H15N3/c1-8-2-9-5-10(3-8)7-11(4-8)6-9/h2-7H2,1H3 |
| Standard InChI Key | VMLZAFNEMDCWNF-UHFFFAOYSA-N |
| Canonical SMILES | CC12CN3CN(C1)CN(C2)C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s defining feature is its tricyclic core, which integrates three nitrogen atoms within a bridged bicyclo[3.3.1]decane system. The methyl group at position 7 introduces steric and electronic modifications that influence reactivity and stability. The IUPAC name, 7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane, reflects this arrangement. Key identifiers include the SMILES string CC12CN3CN(C1)CN(C2)C3 and the InChIKey VMLZAFNEMDCWNF-UHFFFAOYSA-N, both of which encode its stereochemical configuration.
Table 1: Fundamental Properties of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-
| Property | Value |
|---|---|
| CAS No. | 38705-10-1 |
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane |
| SMILES | CC12CN3CN(C1)CN(C2)C3 |
| PubChem CID | 142310 |
Synthesis and Reaction Pathways
Synthetic Strategies
Research Challenges and Limitations
Scalability Issues
Current synthetic routes are laboratory-scale and impractical for industrial production. Transitioning to continuous-flow reactors or catalytic methods may address this, but such innovations remain unexplored.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Triazatricyclodecane Derivatives
The hexaphenyl derivative exemplifies how substituent bulkiness can hinder solubility but enhance thermal stability. In contrast, the hydroiodide salt demonstrates the impact of ionic character on crystallinity and bioavailability.
Future Directions
Synthetic Innovation
Developing one-pot syntheses or leveraging biocatalytic methods could streamline production. Computational chemistry tools, such as density functional theory (DFT), may identify optimal reaction pathways a priori.
Biological Screening
Prioritizing in vitro assays to evaluate antimicrobial, anticancer, or neurological activity is critical. Molecular docking studies could predict target engagement, guiding subsequent experimental work.
Material Characterization
Investigating the compound’s electronic properties via cyclic voltammetry or UV-vis spectroscopy may reveal untapped applications in optoelectronics or catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume